2-m-Tolylethyl methanesulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

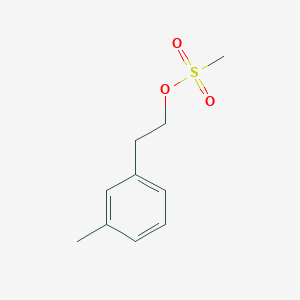

2-m-Tolylethyl methanesulphonate is a useful research compound. Its molecular formula is C10H14O3S and its molecular weight is 214.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

2-m-Tolylethyl methanesulphonate can be synthesized through the reaction of m-tolyl alcohol with methanesulfonyl chloride in the presence of a base, typically triethylamine. This reaction produces the sulfonate ester, which can be further utilized in various organic transformations.

3.1. Alkylating Agent

One of the primary applications of this compound is as an alkylating agent in medicinal chemistry. It can modify nucleophilic sites on biomolecules, including proteins and nucleic acids, which is crucial for:

- Drug Development : The compound is used to create derivatives of existing pharmaceuticals by introducing new functional groups that can enhance therapeutic efficacy.

- Targeted Therapy : Its ability to selectively modify specific proteins makes it a candidate for developing targeted therapies for diseases such as cancer.

3.2. Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit significant antimicrobial properties. Studies have shown:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest potential applications in developing new antibiotics, particularly against resistant bacterial strains.

4.1. Intermediate for Synthesis

This compound serves as an important intermediate in organic synthesis:

- Nucleophilic Substitution Reactions : It can react with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, which are essential in constructing complex organic molecules.

4.2. Synthesis of Sulfonamide Derivatives

The compound can be utilized to synthesize sulfonamide derivatives, which are known for their biological activities, including antibacterial and antiviral properties.

Study A: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against biofilm-forming bacteria. Results indicated a reduction in biofilm biomass by approximately 70% at sub-MIC concentrations, highlighting its potential as a therapeutic agent against biofilm-associated infections.

Study B: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of modified compounds on human cancer cell lines (e.g., HeLa cells). The derivatives exhibited an IC50 value of 25 µM, suggesting selective toxicity towards cancer cells while sparing normal cells.

Conclusion and Future Directions

The applications of this compound span medicinal chemistry and organic synthesis, showcasing its versatility as an alkylating agent and a precursor for biologically active compounds. Future research should prioritize:

- Elucidating the mechanisms underlying its antimicrobial activity.

- Conducting more extensive in vivo studies to evaluate safety and efficacy.

- Exploring structural modifications to enhance its pharmacological properties.

Propiedades

Fórmula molecular |

C10H14O3S |

|---|---|

Peso molecular |

214.28 g/mol |

Nombre IUPAC |

2-(3-methylphenyl)ethyl methanesulfonate |

InChI |

InChI=1S/C10H14O3S/c1-9-4-3-5-10(8-9)6-7-13-14(2,11)12/h3-5,8H,6-7H2,1-2H3 |

Clave InChI |

CHIIYEZHGWFXJF-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC=C1)CCOS(=O)(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.